![molecular formula C5H12ClN3 B13585979 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a compound that belongs to the diazirine family. Diazirines are small, photo-reactive molecules that are widely used in biochemical research for their ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes them valuable tools in the study of molecular interactions and protein labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the methanamine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in protein labeling and identification of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify potential drug targets.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine ring undergoes a photochemical reaction that generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyldiazirin-3-yl)propan-1-ol
- 3-(3-methyldiazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is unique due to its specific structure, which combines the diazirine ring with a methanamine group. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine. Its ability to form stable covalent bonds with a wide range of molecules upon UV activation makes it a valuable tool for studying molecular interactions and developing new materials.
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3-propan-2-yldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H |
InChI Key |
WOQDPPIPVYYNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(N=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)


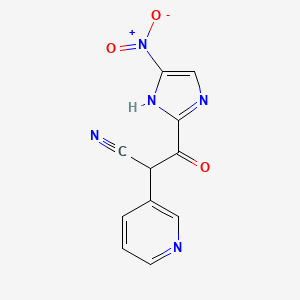

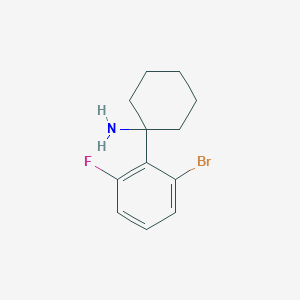
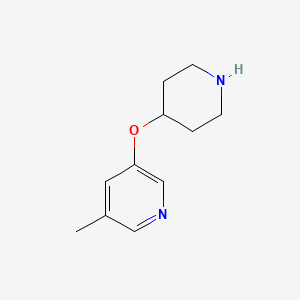
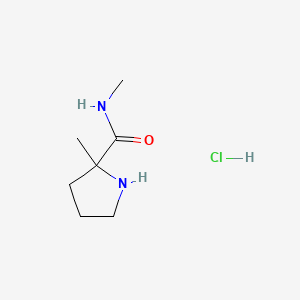
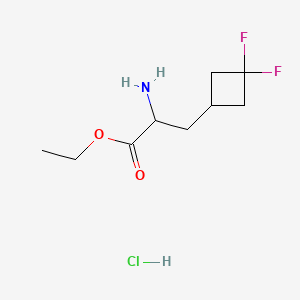
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

